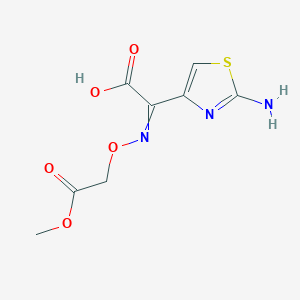
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a heterocyclic compound with the molecular formula C6H7N3O3S. It is known for its significant role in the synthesis of various pharmaceutical agents, particularly cephalosporins, which are a class of β-lactam antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid typically involves the following steps :
Oximization: The starting material, 4-chloroacetoacetic ester, is oximized to form the corresponding oxime.
Halogenation: The oxime is then halogenated using a halogenating agent such as chlorine or bromine.
Cyclization: The halogenated oxime undergoes cyclization with thiourea to form the thiazole ring.
Methoxylation: The final step involves the methoxylation of the thiazole derivative using diazomethane or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Applications De Recherche Scientifique
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid has diverse applications in scientific research :
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of cephalosporin antibiotics, which are used to treat bacterial infections.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid primarily involves its role as a precursor in the synthesis of cephalosporins . These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The thiazole ring and oxime group are crucial for the binding affinity and stability of the antibiotic .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid: Known for its role in cephalosporin synthesis.
2-(2-Aminothiazole-4-yl)-2-methylacetic acid: Another thiazole derivative with similar applications.
2-(2-Aminothiazole-4-yl)-2-ethoxyiminoacetic acid: A compound with an ethoxy group instead of a methoxy group, used in similar synthetic applications.
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is unique due to its specific structure, which imparts high reactivity and selectivity in the synthesis of cephalosporins. The presence of the methoxycarbonylmethoxyimino group enhances its stability and binding affinity to PBPs, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C8H9N3O5S |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid |
InChI |
InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14) |
Clé InChI |
AGFYEFQBXHONNW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














